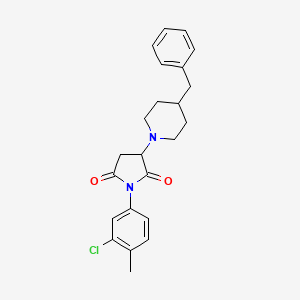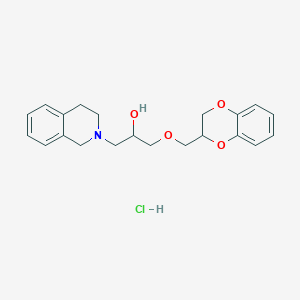![molecular formula C18H19ClN2O4S B5031423 1-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B5031423.png)
1-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-4-piperidinecarboxamide, also known as CP-465,022, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. This compound belongs to the class of piperidinecarboxamides and has been found to have various biochemical and physiological effects.
Wirkmechanismus
1-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-4-piperidinecarboxamide acts as a competitive antagonist of the TRPV1 receptor, binding to the receptor and preventing the activation of downstream signaling pathways. This results in a reduction in the transmission of pain signals and a decrease in inflammation. 1-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-4-piperidinecarboxamide has also been shown to have an inhibitory effect on the release of glutamate, a neurotransmitter involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
1-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-4-piperidinecarboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been found to have anxiolytic effects, reducing anxiety-like behavior in mice. 1-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-4-piperidinecarboxamide has been shown to have a low toxicity profile, making it a promising compound for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-4-piperidinecarboxamide is its high selectivity for the TRPV1 receptor, making it a reliable tool for investigating the role of this receptor in various physiological processes. It also has a low toxicity profile and can be easily synthesized in high yields. However, one limitation of 1-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-4-piperidinecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-4-piperidinecarboxamide. One area of interest is the role of TRPV1 in the regulation of body temperature and energy metabolism. 1-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-4-piperidinecarboxamide has been shown to have an inhibitory effect on these processes, suggesting that TRPV1 may be a potential target for the treatment of metabolic disorders such as obesity and diabetes. Another area of interest is the potential use of 1-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-4-piperidinecarboxamide in the treatment of chronic pain conditions, such as neuropathic pain and fibromyalgia. Further research is needed to fully understand the mechanisms underlying the effects of 1-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-4-piperidinecarboxamide and to explore its potential therapeutic applications.
In conclusion, 1-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-4-piperidinecarboxamide is a synthetic compound that has potential applications in scientific research, particularly in the field of neuroscience. It has a high selectivity for the TRPV1 receptor and has been found to have various biochemical and physiological effects. While there are some limitations to its use in lab experiments, 1-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-4-piperidinecarboxamide is a promising compound for further research, with several potential future directions for investigation.
Synthesemethoden
1-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-hydroxyaniline to form the intermediate 4-chlorobenzenesulfonamide. This intermediate is then reacted with piperidinecarboxylic acid to form the final product, 1-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-4-piperidinecarboxamide. The synthesis method has been optimized to produce high yields of pure 1-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-4-piperidinecarboxamide, making it a reliable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
1-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-4-piperidinecarboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a potent and selective antagonist of the TRPV1 receptor, which is involved in the transmission of pain signals. This receptor is also found in the central nervous system, where it is involved in the regulation of body temperature and the mediation of inflammatory responses. 1-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-4-piperidinecarboxamide has been used in various studies to investigate the role of TRPV1 in these processes.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(4-hydroxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c19-14-1-7-17(8-2-14)26(24,25)21-11-9-13(10-12-21)18(23)20-15-3-5-16(22)6-4-15/h1-8,13,22H,9-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDLMDXMRCBABZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)O)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5031342.png)

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5031350.png)

![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5031364.png)

![2-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5031397.png)


![4-{1-cyano-2-[2-(phenylthio)phenyl]vinyl}benzoic acid](/img/structure/B5031412.png)
![1-(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-4-ethylpiperazine](/img/structure/B5031430.png)
![6-{[(3-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5031436.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[3-(2-pyrazinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B5031447.png)
